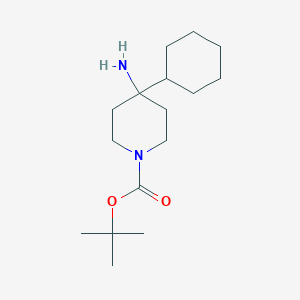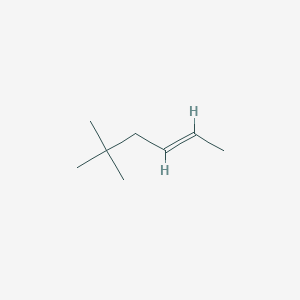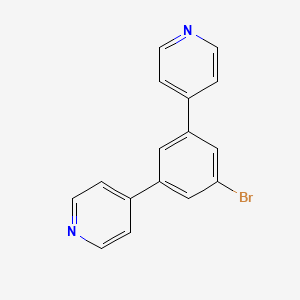
4,4'-(5-Bromo-1,3-phenylene)dipyridine
Descripción general
Descripción
“4-(3-Bromo-5-pyridin-4-ylphenyl)pyridine” is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 g/mol . It is commonly used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which are similar to the target compound, has been achieved by the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Another pathway for the synthesis of these scaffolds involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-5-pyridin-4-ylphenyl)pyridine” consists of a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring is substituted at the 3-position with a bromo group and at the 5-position with another pyridine ring.Aplicaciones Científicas De Investigación
Liquid Crystalline Compounds Synthesis
4-(3-Bromo-5-pyridin-4-ylphenyl)pyridine is used in synthesizing pyridine-containing liquid crystalline compounds. These compounds are formed through a reaction involving 4-alkylphenylmagnesium bromide and 3-substituted N-ethoxycarbonylpyridinium chloride, resulting in high yields and α-regioselectivity (Chia, Shen, & Lin, 2001).
Polyheterocyclic Ring Systems Development
This compound serves as a precursor for constructing new polyheterocyclic ring systems. Such systems are beneficial in various applications, including materials science and pharmaceuticals. The compound reacts with different chemicals to form diverse derivatives with potential applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis of Pyridine-Based Derivatives
Palladium-catalyzed Suzuki cross-coupling reactions use this compound to synthesize novel pyridine derivatives. These derivatives have applications in biological fields, showing properties like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
DNA Interaction and Cytotoxicity Studies
Rhenium(I) complexes containing 4-(3-Bromo-5-pyridin-4-ylphenyl)pyridine have been studied for their interaction with DNA and cytotoxicity. This research is crucial in the field of medicinal chemistry, particularly in cancer research (Varma et al., 2020).
OLED Application
Derivatives of this compound are developed and used as hole-transporting materials (HTMs) in organic light-emitting diode (OLED) applications. These materials contribute to improved device performance and efficiency (Kumar et al., 2021).
Proton Transfer Studies
This compound is involved in studies related to proton transfer, which is a fundamental process in chemistry. Research in this area contributes to a deeper understanding of chemical reactivity and molecular properties (Vetokhina et al., 2012).
Antimicrobial Activity
Some derivatives of 4-(3-Bromo-5-pyridin-4-ylphenyl)pyridine show significant antimicrobial activity. This is crucial in the development of new antibacterial agents, particularly in the face of rising antibiotic resistance (Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
4-(3-bromo-5-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOOMBSRXIYXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


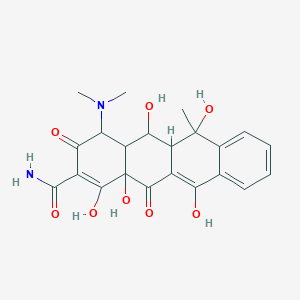

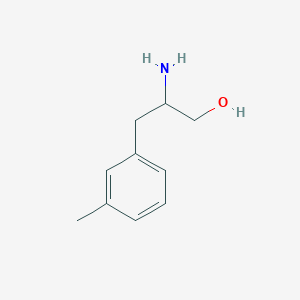
![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
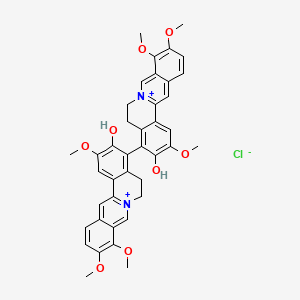
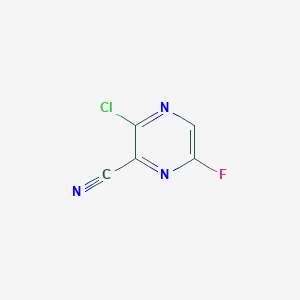
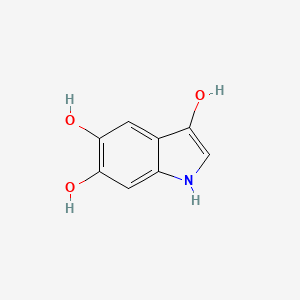

![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)
